N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that features a benzoxazole and an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique structural properties.
Mechanism of Action
Target of Action
It has been shown to exhibit promising activity againstStaphylococcus aureus . This suggests that the compound may target bacterial proteins or enzymes essential for the survival and proliferation of these bacteria.
Mode of Action
It is suggested that the compound interacts with its targets, possibly bacterial proteins or enzymes, leading to their inhibition . This inhibition could disrupt the normal functioning of the bacteria, thereby exerting its antibacterial effects.
Biochemical Pathways
The compound is likely to affect the biochemical pathways associated with the survival and proliferation of bacteria. By inhibiting key proteins or enzymes, it could disrupt these pathways, leading to the death of the bacteria . The exact pathways affected are yet to be determined.
Pharmacokinetics
It is suggested that the compound has a favourable pharmacokinetic profile
Result of Action
The compound has been shown to exhibit antibacterial activity, particularly against Staphylococcus aureus . It is suggested that the compound inhibits the bacteria, disrupting their normal functioning and leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, a cyclization reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst in 1,4-dioxane at reflux can yield benzoxazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole or benzoxazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions can be facilitated by bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Similar structure but with a benzimidazole ring instead of a benzoxazole ring.
2-phenyl benzoxazole sulfonamide: Contains a benzoxazole ring and exhibits antimycobacterial activity.
N’-(1,3-benzothiazol-2-yl)-arylamides: Benzothiazole derivatives with antibacterial properties.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide is unique due to its dual ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific functionalities.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-11-9-16(24-21-11)17(22)19-13-6-4-5-12(10-13)18-20-14-7-2-3-8-15(14)23-18/h2-10H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQGZNZNZJDIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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